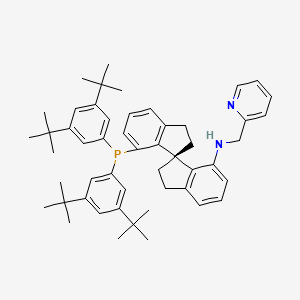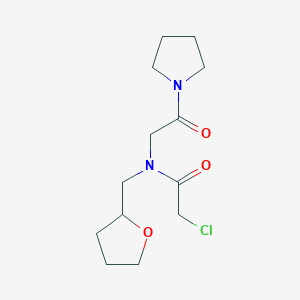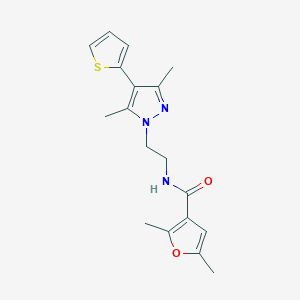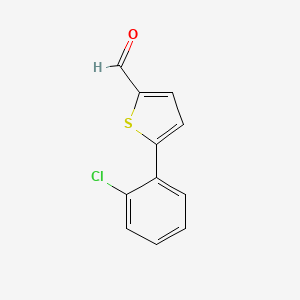
(R)-DTB-SpiroPAP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
“®-DTB-SpiroPAP” is used as a catalyst for the enantioselective synthesis of chiral disubstituted oxa-cyclic ethers . It is also used for the enantioselective hydrogenation for the asymmetric synthesis of Rivastigmine , and for the asymmetric hydrogenation for the synthesis of Crizotinib .
Molecular Structure Analysis
The molecular formula of “®-DTB-SpiroPAP” is C51H63N2P. It has a molecular weight of 735.0.
Chemical Reactions Analysis
“®-DTB-SpiroPAP” is used as a catalyst for various chemical reactions. It is used for the enantioselective synthesis of chiral disubstituted oxa-cyclic ethers . It is also used for the enantioselective hydrogenation for the asymmetric synthesis of Rivastigmine , and for the asymmetric hydrogenation for the synthesis of Crizotinib .
Physical And Chemical Properties Analysis
“®-DTB-SpiroPAP” has a molecular weight of 735.0. The exact physical and chemical properties such as melting point, boiling point, and density are not available in the search results.
Scientific Research Applications
Neuroimaging and Brain Function Studies : The use of advanced neuroimaging techniques like resting-state fMRI (R-fMRI) has been expanding, with tools like DPABI aiding in data processing and analysis. This area of research could potentially benefit from compounds like (R)-DTB-SpiroPAP if they are relevant to brain function or imaging contrast agents (Yan, Wang, Zuo, & Zang, 2016).
Magnetic Resonance Imaging (MRI) Contrast Agents : Studies on compounds like Gadolinium-DTPA (Gd-DTPA) highlight the importance of contrast agents in MRI for visualizing tissue distribution and organ perfusion. If this compound has properties suitable for use as a contrast agent, it could be relevant here (Strich, Hagan, Gerber, & Slutsky, 1985).
Pulmonary Function and Lung Imaging : Research involving techniques like radioaerosol lung scintigraphy for examining lung function could be another area where compounds like this compound might find application, particularly if they interact with lung tissue or are used in imaging (Guldıken, Tuğrul, Altiay, Hacımahmutoğlu, & Durmus-Altun, 2005).
Standardization in Pulmonary Testing : The standardization of methods in respiratory testing, such as spirometry, is crucial for accurate assessment of lung diseases. Compounds used in respiratory research or treatment need to be compatible with these standardized methods (Graham et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZSJGBGNHNBSQ-NLXJDERGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H63N2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2456850.png)
![N-[1,3-dimethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B2456851.png)





![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2456861.png)



